molecular formula C18H18O5 B7734498 2,2'-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde

2,2'-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde

Cat. No.: B7734498
M. Wt: 314.3 g/mol
InChI Key: BNHDIXQOGZHJMC-UHFFFAOYSA-N
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Description

2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde is an organic compound with the molecular formula C18H18O5 It is a derivative of benzaldehyde, characterized by the presence of two benzaldehyde groups connected by an oxybis(2,1-ethanediyloxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde typically involves the reaction of benzaldehyde with a suitable diol under acidic or basic conditions. One common method is the condensation reaction between benzaldehyde and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxybis(2,1-ethanediyloxy) linkage.

Industrial Production Methods

Industrial production of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzoic acid.

    Reduction: 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzyl alcohol.

    Substitution: Nitro-substituted derivatives of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde.

Scientific Research Applications

2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in the preparation of bioconjugates and biomaterials.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The oxybis(2,1-ethanediyloxy) linkage provides structural flexibility, allowing the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzoic acid
  • 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzyl alcohol
  • 2,2’-[Oxybis(2,1-ethanediyloxy)]bisacetic acid

Uniqueness

2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde is unique due to its dual aldehyde functionality and the presence of an oxybis(2,1-ethanediyloxy) linkage. This structural feature imparts distinct reactivity and versatility, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c19-13-15-5-1-3-7-17(15)22-11-9-21-10-12-23-18-8-4-2-6-16(18)14-20/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHDIXQOGZHJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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